molecular formula C22H20FN3O4 B2787675 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1251563-37-7

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2787675
CAS No.: 1251563-37-7
M. Wt: 409.417
InChI Key: NBOIKFHIIKHNSF-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2,3-dimethoxyphenyl group and at position 5 with a 6-fluoro-1-propyl-1,4-dihydroquinolin-4-one moiety. The 1,2,4-oxadiazole ring is a heterocycle known for metabolic stability and hydrogen-bonding capabilities, while the dimethoxy groups on the phenyl ring may enhance lipophilicity and π-π stacking interactions. The fluorine atom at position 6 of the quinolinone likely improves bioavailability and binding specificity, and the propyl chain contributes to solubility modulation .

Properties

IUPAC Name

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c1-4-10-26-12-16(19(27)15-11-13(23)8-9-17(15)26)22-24-21(25-30-22)14-6-5-7-18(28-2)20(14)29-3/h5-9,11-12H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOIKFHIIKHNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final Coupling: The final step involves coupling the quinoline core with the oxadiazole ring and the dimethoxyphenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the oxadiazole ring can enhance its binding affinity and selectivity towards these targets. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, or microbial growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related heterocycles from the evidence:

Compound Name Heterocycle Core Key Substituents Reported Use/Activity
Target Compound 1,2,4-oxadiazole 2,3-dimethoxyphenyl, 6-fluoro-quinolinone, propyl Hypothesized pharmaceutical
Oxadiazon () 1,3,4-oxadiazol-2(3H)-one 2,4-dichloro-5-isopropoxyphenyl, tert-butyl Herbicide
Oxadiargyl () 1,3,4-oxadiazol-2(3H)-one 2,4-dichloro-5-propargyloxyphenyl, tert-butyl Herbicide
Compound 4g () Tetrazole, pyrazolone Coumarin, benzodiazepine, phenyl Unspecified (synthetic)
Key Observations:

Heterocycle Variants : The target compound’s 1,2,4-oxadiazole differs from the 1,3,4-oxadiazol-2(3H)-one in oxadiazon and oxadiargyl. The latter’s ring oxygen at position 1 (vs. 2 in 1,2,4-oxadiazole) and ketone group may confer distinct reactivity and bioactivity, as seen in their herbicidal roles .

Substituent Effects: The dimethoxyphenyl group in the target compound contrasts with chlorine and alkoxy substituents in oxadiazon/oxadiargyl. The 6-fluoro-quinolinone moiety is absent in pesticides but resembles fluorinated pharmacophores in drugs (e.g., quinolone antibiotics), suggesting possible antimicrobial or kinase-targeting activity.

Functional Additions : The propyl chain in the target compound may balance lipophilicity, whereas tert-butyl groups in herbicides enhance soil adsorption and persistence .

Pharmacological and Agrochemical Implications

  • Herbicides (Oxadiazon/Oxadiargyl): These compounds inhibit protoporphyrinogen oxidase (PPO), a target absent in the quinolinone-containing structure of the target compound.
  • Synthetic Heterocycles (): Compounds like 4g incorporate tetrazole and benzodiazepine rings, which are associated with CNS activity. The target compound’s oxadiazole-quinolinone hybrid may occupy a niche in targeting enzymes or receptors requiring dual heterocyclic engagement.

Physicochemical and ADMET Properties (Hypothetical)

  • Solubility : The fluorine atom and propyl group may enhance aqueous solubility compared to tert-butyl-containing herbicides.
  • Toxicity : Dimethoxy groups are generally less toxic than chlorine, suggesting a safer profile than oxadiazon .

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